N,4,5-trimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-16(2)32-24(21(15)23(29)25-3)26-22(28)18-10-12-19(13-11-18)33(30,31)27-14-6-8-17-7-4-5-9-20(17)27/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDROFOPHBZSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4,5-trimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a thiophene ring linked to a tetrahydroquinoline moiety through a sulfonamide group. This unique configuration may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 342.44 g/mol.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, a related study on thiophene carboxamide derivatives revealed that compounds similar to this compound demonstrated promising activity against various cancer cell lines.
Key Findings from Research
- Cytotoxicity : In vitro assays showed that thiophene derivatives can induce cytotoxic effects in cancer cell lines such as Hep3B (hepatocellular carcinoma), with IC50 values ranging from 5.46 µM to 12.58 µM for the most active compounds .
- Mechanism of Action : The anticancer mechanism appears to involve disruption of tubulin dynamics, similar to the action of Combretastatin A-4 (CA-4). Compounds exhibited binding affinities that suggest they may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiophene and quinoline rings significantly affect biological activity. For example:
- Substituent Variations : The introduction of different substituents at specific positions on the thiophene or quinoline rings can either enhance or diminish anticancer activity.
- Aromaticity and Planarity : Increased aromatic character and planarity facilitate better interactions with cellular targets such as tubulin.
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Hep3B | 5.46 | Tubulin inhibition |
| Compound 2 | Hep3B | 12.58 | Cell cycle arrest |
| N,4,5-trimethyl... | Various | TBD | TBD |
Case Study 1: Antitumor Efficacy
In a study involving various thiophene derivatives including this compound:
- The compound showed significant inhibition of tumor spheroid formation in Hep3B cells.
- The interaction with tubulin was characterized by molecular docking studies indicating favorable binding profiles.
Case Study 2: Comparative Analysis
A comparative analysis of related compounds revealed that those with enhanced electron-donating groups at the para position of the benzamide moiety exhibited superior cytotoxicity against multiple cancer cell lines compared to their analogs lacking such substitutions.
Comparison with Similar Compounds
Notes
Evidence Limitations : Direct comparative studies on the target compound are scarce; inferences are drawn from structural analogues and general sulfone pharmacology .
Research Gaps: In vivo efficacy and toxicity profiles remain uncharacterized. Synergistic effects of the thiophene-tetrahydroquinoline combination warrant exploration.
Synthetic Challenges: The multi-step synthesis of the tetrahydroquinoline sulfonyl group may limit scalability compared to aryl sulfones.
Preparation Methods
Sulfonylation of 1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline sulfonyl group is introduced via a sulfonylation reaction. A Preyssler heteropolyacid catalyst (H<sub>14</sub>[NaP<sub>5</sub>W<sub>30</sub>O<sub>110</sub>] supported on silica, denoted PASiO<sub>2</sub>40) facilitates efficient N-sulfonation under mild conditions.
Procedure :
-
Reactants :
-
1,2,3,4-Tetrahydroquinoline (1 equiv)
-
4-Chlorosulfonylbenzoic acid (1.2 equiv)
-
PASiO<sub>2</sub>40 (0.5 mol%)
-
Toluene (solvent)
-
-
Conditions :
Mechanistic Insight :
The Preyssler catalyst activates the sulfonyl chloride electrophile, enabling nucleophilic attack by the tetrahydroquinoline’s amine. Silica support enhances catalyst recyclability (≥5 cycles without significant activity loss).
Alternative Sulfonation Routes
For laboratories without specialized catalysts, classical sulfonation methods are applicable:
Method A : Direct reaction of tetrahydroquinoline with in situ-generated sulfonyl chloride:
-
Reactants : 4-Mercaptobenzoic acid (1 equiv), SO<sub>2</sub>Cl<sub>2</sub> (1.5 equiv)
Method B : Use of N-sulfonylating agents like p-toluenesulfonyl chloride:
Synthesis of Intermediate B: 2-Amino-N,4,5-Trimethylthiophene-3-Carboxamide
Thiophene Core Functionalization
The N,4,5-trimethylthiophene-3-carboxamide moiety is constructed via a three-step sequence:
Step 1: Esterification of Thiophene-3-Carboxylic Acid
Step 2: Aminolysis to Form Carboxamide
Step 3: C-Methylation at Positions 4 and 5
-
Reactants : N-Methylthiophene-3-carboxamide (1 equiv), MeI (2.2 equiv), LDA (2 equiv)
-
Conditions : THF, −78°C → RT, 12 hours
Coupling of Intermediates A and B
Amide Bond Formation
The final step involves coupling the sulfonylated benzoic acid (Intermediate A) with the thiophene carboxamide (Intermediate B) using standard peptide coupling reagents:
Method 1 : EDCl/HOBt-Mediated Coupling
-
Reactants :
-
Intermediate A (1 equiv)
-
Intermediate B (1.2 equiv)
-
EDCl (1.5 equiv), HOBt (1.5 equiv)
-
-
Conditions : DMF, RT, 24 hours
Method 2 : Acid Chloride Activation
-
Reactants :
-
Intermediate A (activated as acid chloride using oxalyl chloride)
-
Intermediate B (1.1 equiv)
-
-
Conditions : Pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 6 hours
Optimization and Challenges
Regioselectivity in Sulfonation
The Preyssler catalyst ensures exclusive N-sulfonation over C-sulfonation, critical for avoiding byproducts. Competing reactions observed in classical methods (e.g., SO<sub>2</sub>Cl<sub>2</sub>) necessitate rigorous purification.
Steric Hindrance in C-Methylation
Methylation at the 4- and 5-positions of the thiophene ring requires strong bases (e.g., LDA) to deprotonate sterically hindered positions. Alternative alkylating agents (e.g., Me<sub>3</sub>OBF<sub>4</sub>) may improve yields.
Amide Coupling Efficiency
EDCl/HOBt outperforms DCC-based methods due to reduced racemization and higher compatibility with electron-deficient amines.
Structural Characterization and Validation
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N,4,5-trimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a tetrahydrobenzo[b]thiophene core. Key steps include:
- Sulfonylation : Coupling the tetrahydroquinoline sulfonyl group to the benzamido moiety under anhydrous conditions (e.g., acetonitrile or DMF) with catalysts like triethylamine to stabilize intermediates .
- Amide Bond Formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzamido group to the thiophene ring. Reaction temperatures are maintained at 0–25°C to prevent epimerization .
- Purification : Chromatography (silica gel or reverse-phase HPLC) or recrystallization (methanol/water) ensures >95% purity .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves regiochemical ambiguities, such as distinguishing between sulfonyl and carboxamide proton environments (e.g., sulfonyl protons appear downfield at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities (e.g., sodium adducts in ESI+) .
- HPLC : Method development using C18 columns (gradient: 10–90% acetonitrile in water) validates purity and identifies byproducts .
Q. How does the tetrahydroquinoline sulfonyl group influence the compound's solubility and stability?
- Methodological Answer :
- Solubility : The sulfonyl group enhances aqueous solubility (logP reduction by ~1.5 units) but may require co-solvents (e.g., DMSO) for in vitro assays. Solubility is quantified via shake-flask method at pH 7.4 .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring reveal hydrolysis susceptibility at the sulfonamide bond under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's biological activity?
- Methodological Answer :
- Analog Synthesis : Systematic modification of substituents (e.g., replacing tetrahydroquinoline with piperidine or indoline sulfonamides) to assess impact on target binding .
- In Silico Modeling : Docking studies (AutoDock Vina) using crystallographic data of related targets (e.g., FLT-3 kinase) predict binding modes. Key interactions include hydrogen bonding with the carboxamide group and hydrophobic packing of the thiophene core .
- Activity Assays : Dose-response curves (IC50 determination) in enzyme inhibition assays (e.g., FLT-3) with positive controls (e.g., midostaurin) .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in FLT-3 inhibition may arise from variations in assay pH or Mg²⁺ concentrations .
- Counter-Screening : Test off-target effects (e.g., against VEGFR2 or PDGFRα) to confirm selectivity .
- Crystallography : Co-crystallize the compound with its target to validate binding hypotheses and identify unanticipated interactions .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability (AUC₀–∞ ratio). Plasma samples are analyzed via LC-MS/MS .
- Metabolite ID : Liver microsomal assays (human/rat) with NADPH cofactor identify primary metabolites (e.g., sulfonamide cleavage products) .
- Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracks accumulation in target tissues (e.g., liver, kidneys) using autoradiography .
Key Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
